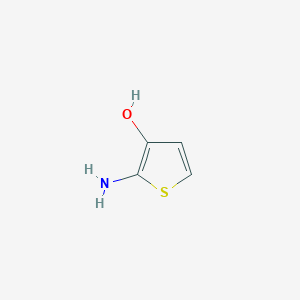

2-Aminothiophen-3-ol

描述

Structure

3D Structure

属性

分子式 |

C₄H₅NOS |

|---|---|

分子量 |

115.15 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Aminothiophen 3 Ol and Analogous Derivatives

Elucidating Classical and Established Reaction Pathways

The classical approach to synthesizing 2-aminothiophenes is the Gewald reaction, which involves the condensation of a carbonyl compound (such as a ketone or aldehyde), an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgchemeurope.com This one-pot synthesis is highly valued for its efficiency and the availability of starting materials. arkat-usa.org

For many years after its discovery, the precise mechanism of the Gewald reaction remained a subject of investigation. wikipedia.org However, recent computational studies, including Density Functional Theory (DFT) calculations, have provided significant elucidation. researchgate.netacs.org The reaction is understood to proceed through a multi-step sequence initiated by a condensation reaction, followed by sulfur addition and a thermodynamically driven cyclization. researchgate.netchemrxiv.org

The initial and well-established step of the Gewald reaction mechanism is the Knoevenagel condensation. wikipedia.orgchemeurope.com This base-catalyzed reaction occurs between the carbonyl compound and the active methylene (B1212753) group of the α-cyanoester (or related nitrile). arkat-usa.orgwikipedia.org The condensation results in the formation of a stable α,β-unsaturated nitrile intermediate, which is a crucial precursor for the subsequent cyclization. wikipedia.orgchemrxiv.org In some protocols, particularly for less reactive ketones, this reaction is performed as a separate step, and the unsaturated intermediate is isolated before proceeding. arkat-usa.org

Following the Knoevenagel condensation, the α,β-unsaturated nitrile intermediate reacts with elemental sulfur. researchgate.net This process involves the nucleophilic attack by the deprotonated intermediate on the elemental sulfur ring (typically S₈), leading to its opening and the formation of various polysulfide intermediates. researchgate.netchemrxiv.org These polysulfides exist in a complex equilibrium. researchgate.netacs.org The critical, driving force of the entire reaction sequence is the intramolecular cyclization of a monosulfide intermediate. researchgate.netchemrxiv.org This ring-closure, followed by tautomerization, leads to the formation of the highly stable, aromatic 2-aminothiophene ring system. wikipedia.orgresearchgate.net This final aromatization step provides the thermodynamic impetus that funnels the various intermediates toward the final product. researchgate.netacs.org

While the classical Gewald reaction is robust, its scope can be limited by the reactivity of the starting materials, and concerns over reaction conditions have prompted numerous modifications. arkat-usa.org For instance, certain ketones may exhibit low reactivity under standard one-pot conditions. arkat-usa.org To address these limitations and align with the principles of green chemistry, various modified protocols have been developed. nih.gov

These modifications include the use of different catalytic systems, alternative energy sources, and environmentally benign solvents. Microwave irradiation has been shown to significantly reduce reaction times and improve yields. wikipedia.org Solvent-free approaches, such as high-speed ball milling (mechanochemistry), offer a more sustainable alternative to traditional solvent-based methods. mdpi.com Furthermore, a range of catalysts, including L-proline and various nanomaterials like nano-ZnO, have been employed to enhance reaction efficiency. nih.govorganic-chemistry.org Reactions have also been successfully performed in greener solvents like water or deep eutectic solvents. nih.govscribd.com These modifications have broadened the applicability of the Gewald reaction, even enabling the synthesis of 2-aminothiophenes previously considered inaccessible through this method. nih.gov

| Modification | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times, improved yields | wikipedia.org |

| Organocatalysis | L-Proline | Use of an environmentally friendly catalyst | nih.gov |

| Solvent-Free Mechanochemistry | High-Speed Ball Milling (HSBM) | Environmentally benign, avoids bulk solvents | mdpi.com |

| Green Solvents | Water, Sodium Polysulfides, Ultrasound | Avoids organic solvents, catalyst-free potential | nih.gov |

| Nanocatalysis | Nano-ZnO | Efficient catalysis with low catalyst loading | nih.gov |

| Functionalized Fiber Catalysis | N-Methylpiperazine-functionalized polyacrylonitrile (B21495) fiber | Heterogeneous catalyst, easy separation | organic-chemistry.org |

Beyond the direct use of elemental sulfur, alternative strategies for constructing the thiophene (B33073) ring have been developed. These methods often modify the sequence of bond formation or utilize different sulfur-containing reagents to achieve the desired cyclization.

An important alternative strategy for thiophene ring formation involves the use of a sulfur nucleophile to displace a leaving group. researchgate.net This approach is particularly effective for the synthesis of 4-substituted 2-aminothiophenes. The methodology begins with a methylketone derivative that has a suitable leaving group (e.g., a tosylate) on the methyl carbon. Knoevenagel condensation proceeds as usual. However, instead of elemental sulfur, a sulfur source like sodium sulfide (B99878) is used. The sulfide anion acts as a nucleophile, displacing the leaving group to form a sulfur-containing intermediate that subsequently cyclizes to form the thiophene ring. researchgate.net This method provides regioselective control that can be difficult to achieve with standard Gewald conditions. researchgate.net

| Starting Material Type | Sulfur Source | Key Feature | Reference |

|---|---|---|---|

| Methylketone with leaving group at the methyl position | Sodium Sulfide (Na₂S) | Sulfur introduction via nucleophilic displacement | researchgate.net |

Alternative Cyclization Strategies for Thiophene Ring Formation

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These elegant strategies have been successfully applied to the synthesis of complex thiophene derivatives.

One notable example is the copper(I)-catalyzed tandem addition/cycloisomerization reaction of 1-phenylsulfonylalkylidenethiiranes with terminal alkynes, which provides a convergent route to 2-(α-phenylsulfonylalkyl)-thiophenes. rsc.org This method allows for the direct assembly of various functional groups onto the thiophene ring in a single operation. rsc.org

Radical-initiated cascade reactions have also emerged as a powerful tool. For instance, a single-step intramolecular radical cascade reaction of diynes with a sulfur source can construct a thiophene scaffold with a 3,4-fused ring system. bohrium.com This approach is particularly useful for creating planar polycyclic systems with potential applications in organic electronics.

Furthermore, multicomponent reactions (MCRs), such as the well-established Gewald reaction, can be considered a type of tandem process. nih.govresearchgate.net In a one-pot synthesis of 2-amino-3-arylthiophenes, a Michael addition between arylacetonitriles and chalcones is followed by a DABCO-catalyzed sulfuration and cyclization cascade. researchgate.net This two-step, one-pot sequence demonstrates the power of cascade reactions to build molecular complexity from simple starting materials. researchgate.net Another innovative approach involves a tandem Henry reaction and nucleophilic substitution to produce nitrothiophenes. bohrium.com

These examples highlight the versatility of tandem and cascade sequences in accessing a diverse range of substituted thiophenes, offering a more sophisticated alternative to traditional stepwise syntheses.

Innovations in Sustainable and Green Synthetic Approaches

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have profoundly influenced the synthesis of 2-aminothiophenes. nih.gov

Implementation of Green Chemistry Principles in 2-Aminothiophene Synthesis

Green approaches to 2-aminothiophene synthesis focus on minimizing environmental impact through the use of safer solvents, alternative energy sources, and waste reduction. nih.gov

A significant advancement in green synthesis is the move away from volatile and often toxic organic solvents. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced pollution, lower costs, and operational simplicity. The Gewald reaction, for example, has been successfully performed under solvent-free conditions, sometimes with microwave irradiation or high-speed ball milling to facilitate the reaction. acs.org Mechanochemistry, through ball milling, allows the solvent-free synthesis of 2-aminothiophenes and can even be catalytic in base under aerobic conditions.

Water, being a non-toxic, non-flammable, and readily available solvent, is an ideal medium for green chemistry. The synthesis of 2-aminothiophenes in aqueous media has been demonstrated. For instance, a mixture of triethylamine (B128534) and water at room temperature can effectively promote the Gewald-type reaction of ketones with activated nitriles and elemental sulfur, leading to high yields of the desired products. mdpi.com In another approach, sodium polysulfides in water under ultrasound activation have been used to initiate the Gewald reaction in the absence of a catalyst. nih.govmdpi.com

The use of non-conventional energy sources like microwave and ultrasonic irradiation has revolutionized organic synthesis by offering significant rate enhancements, higher yields, and often cleaner reactions compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been effectively applied to the Gewald reaction, dramatically reducing reaction times from hours to minutes. acs.org For example, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes was achieved in 20 minutes at 70°C under microwave irradiation, a significant improvement over the 4 hours required with classical heating. researchgate.net This technique often leads to products with higher purity, simplifying downstream purification processes. researchgate.net

Similarly, ultrasonic irradiation has been shown to accelerate the synthesis of 2-aminothiophenes. The formation, growth, and implosive collapse of bubbles in a liquid, a phenomenon known as acoustic cavitation, generates localized high temperatures and pressures that can drive chemical reactions. This has been successfully utilized in the Gewald reaction, often in aqueous or other green solvent systems, leading to rapid and efficient product formation. nih.gov For example, under ultrasound irradiation in the presence of H₂O/Et₂NH, 2-aminothiophene derivatives can be obtained in a few minutes.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming to improve reaction efficiency, selectivity, and sustainability.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages such as high activity and selectivity due to the well-defined nature of the catalytic species. In the context of 2-aminothiophene synthesis, various homogeneous catalysts have been explored.

Organocatalysis, a sub-discipline of homogeneous catalysis that uses small organic molecules as catalysts, has proven to be a powerful tool. For instance, L-proline, a naturally occurring amino acid, has been employed as an organocatalyst in a four-component Gewald reaction. nih.gov Imidazole has also been shown to be an effective catalyst for this transformation. These organocatalysts are often metal-free, less toxic, and more environmentally benign than their metal-based counterparts.

Transition metal complexes in a homogeneous phase have also been utilized. For example, rhodium complexes have been studied for their ability to activate and cleave the C-S bonds in thiophenes, providing insights into hydrodesulfurization processes and offering pathways to functionalized organosulfur compounds. scispace.com While often applied in the context of thiophene degradation, these fundamental studies can inform the design of catalysts for thiophene synthesis. The use of soluble transition-metal catalysts in tandem reactions, such as the copper(I)-catalyzed synthesis of 2-(α-phenylsulfonylalkyl)-thiophenes, further highlights the utility of homogeneous catalysis in constructing complex thiophene architectures. rsc.org

Heterogeneous and Nanocatalysis Applications

The principles of green chemistry have spurred the development of synthetic methodologies that utilize heterogeneous and nanocatalysts. nih.gov These approaches are advantageous as the catalysts are in a different phase from the reactants, allowing for easy separation, recovery, and recycling, which aligns with sustainable chemical practices. nih.govrasayanjournal.co.in In the synthesis of 2-aminothiophene derivatives, various heterogeneous catalysts have demonstrated high efficiency.

Methodologies for synthesizing 2-aminothiophenes using transition metal-catalyzed reactions have gained significant popularity. nih.gov For instance, metal-organic frameworks (MOFs), specifically those based on Zn(II) and Cd(II), have been employed as robust and recyclable heterogeneous catalysts for the multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines, which share a common synthetic approach with aminothiophenes. wpmucdn.com These reactions can often be performed under solvent-free conditions, further enhancing their environmental credentials. wpmucdn.com

Nanocatalysts, such as nickel oxide nanoparticles (NiO NPs), have also been successfully used. rasayanjournal.co.in These catalysts offer benefits like low catalyst loading, high selectivity, reduced reaction times, and straightforward workup procedures. rasayanjournal.co.in A biocatalyst derived from eggshell and Fe3O4 has been utilized in the microwave-assisted multicomponent synthesis of 2-aminothiophene derivatives, achieving high yields in short reaction times. researchgate.net

| Catalyst | Reaction Type | Key Advantages | Source |

|---|---|---|---|

| Zn(II) or Cd(II) MOFs | Multicomponent Synthesis | Robust, recyclable, tolerates diverse functional groups, solvent-free conditions. | wpmucdn.com |

| NiO Nanoparticles | One-Pot Synthesis | Eco-friendly, low loading, good yields, reusable, shorter reaction times. | rasayanjournal.co.in |

| Eggshell/Fe3O4 Biocatalyst | Multicomponent Synthesis | Microwave-assisted, rapid (10 min), high yields in EtOH. | researchgate.net |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are powerful tools in modern organic synthesis. nih.gov They are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for medicinal chemistry. nih.govresearchgate.net The synthesis of 2-aminothiophenes is particularly well-suited to MCR strategies, often based on the principles of the Gewald reaction. nih.gov

Several MCR approaches have been developed. One three-component reaction involves reacting chalcones with α-cyanoacetates and elemental sulfur, catalyzed by a base, to produce highly substituted 2-aminothiophenes. nih.gov Another three-component method utilizes nitriles, aldehydes, and elemental sulfur in ethanol (B145695) to yield 2-(2-aminothiophene)-benzimidazoles. nih.gov Four-component reactions have also been described, for instance, reacting an amine, a β-ketoester, an aryl isothiocyanate, and a 1,2-diaza-1,3-diene to first form a dihydrothiophene intermediate, which can then be converted to the corresponding 2-aminothiophene. nih.gov These MCRs are considered eco-friendly procedures due to their high yields, mild conditions, and compatibility with green solvents. nih.gov

| Number of Components | Reactants | Resulting Product Type | Source |

|---|---|---|---|

| 3 | Chalcones, α-Cyanoacetates, Elemental Sulfur | Polysubstituted 2-aminothiophenes | nih.gov |

| 3 | Nitriles, Aldehydes, Elemental Sulfur | 2-(2-aminothiophene)-benzimidazoles | nih.gov |

| 4 | Amine, β-Ketoester, Aryl isothiocyanate, 1,2-Diaza-1,3-diene | Dihydrothiophene intermediates for 2-aminothiophenes | nih.gov |

Regioselective Synthesis and Functionalization of 2-Aminothiophen-3-ol Frameworks

The ability to selectively introduce or modify functional groups at specific positions on the this compound scaffold is crucial for developing derivatives with tailored properties. Regiocontrol is a significant challenge in thiophene chemistry, particularly when multiple reactive sites are present. scilit.com

Achieving regioselective functionalization at the C4 and C5 positions of the thiophene ring often requires strategic synthetic planning. One powerful technique involves chemo- and regioselective lithium/bromine exchange reactions on pre-functionalized thiophenes. mdpi.com For example, starting with a polybrominated thiophene, sequential Br/Li exchanges at controlled temperatures allow for the stepwise introduction of different electrophiles at specific positions, providing a clear pathway to multi-substituted thiophenes. mdpi.com This method offers precise control over the substitution pattern, which is essential for structure-activity relationship studies.

The amino group at the C2 position is a versatile handle for derivatization. It can readily undergo reactions such as acylation to introduce new functional groups. For instance, the reaction of a 2-aminothiophene-3-carboxylate with chloroacetyl chloride results in the formation of the corresponding N-acylated ester. researchgate.net This amide can then serve as a precursor for further cyclization or modification. The nucleophilicity of the amino group allows it to participate in cyclization reactions, forming fused heterocyclic systems, a key application discussed in the next section.

The hydroxyl group at the C3 position offers another site for selective modification. While less nucleophilic than the amino group, it can be transformed into various other functionalities. For instance, 3-hydroxybenzo[b]thiophenes have been demonstrated to be versatile building blocks for transition-metal-catalyzed cross-coupling reactions. researchgate.net This suggests that the hydroxyl group in this compound could be converted into a more reactive group, such as a triflate or tosylate, to facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), thereby enabling the introduction of aryl, heteroaryl, or alkyl substituents at the C3 position.

Synthetic Utility in the Construction of Fused Heterocyclic Systems

2-Aminothiophene derivatives, including the this compound framework, are highly valuable synthons for the construction of fused heterocyclic systems. semanticscholar.orgnih.gov These fused structures are prevalent in many biologically active compounds and pharmaceuticals. semanticscholar.orgnih.gov The adjacent amino and ester/acyl/hydroxyl groups on the thiophene ring provide the necessary functionality for annulation reactions.

The versatility of 2-aminothiophenes allows for their conversion into a wide array of condensed thiophenes, including:

Thieno[2,3-d]pyrimidines

Thienothiazoles

Thienoisothiazoles

Thienopyrroles

Thienopyridines

Thienodiazepines semanticscholar.org

A specific example is the cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. When this compound reacts with ethyl isothiocyanate, it yields a benzo rasayanjournal.co.inwpmucdn.comthieno[2,3-d] nih.govresearchgate.netthiazin-4-one. researchgate.net Subsequent reaction of the same starting material with formamide (B127407) or other reagents can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-one systems, which can be further alkylated at the nitrogen positions. researchgate.net These examples highlight the role of the 2-aminothiophene core as a scaffold for building more complex, polycyclic heterocyclic molecules.

| Starting Material | Reagent(s) | Fused Heterocyclic System Formed | Source |

|---|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Ethyl isothiocyanate | Benzo rasayanjournal.co.inwpmucdn.comthieno[2,3-d] nih.govresearchgate.netthiazin-4-one | researchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide / Other cyclizing agents | Benzo rasayanjournal.co.inwpmucdn.comthieno[2,3-d]pyrimidin-4(3H)-one | researchgate.net |

| General 2-Aminothiophenes | Various cyclizing agents | Thienopyrimidines, Thienothiazoles, Thienopyridines, etc. | semanticscholar.org |

Access to Thieno[2,3-d]pyrimidine (B153573) Derivatives

The synthesis of thieno[2,3-d]pyrimidines, a class of compounds with noted anti-inflammatory, antimicrobial, and antitumor activities, is a well-established application of 2-aminothiophene derivatives. nih.gov The general strategy involves the reaction of a 2-aminothiophene bearing an electron-withdrawing group at the 3-position with a C1 synthon to construct the fused pyrimidine (B1678525) ring.

One of the most direct methods involves heating 2-amino-3-ethoxycarbonylthiophenes with formamide, which serves as both the reagent and solvent, to yield the corresponding 3H-thieno[2,3-d]pyrimidin-4-ones. nih.gov Similarly, reacting 2-amino-3-cyanothiophene derivatives with formic acid leads to the same pyrimidinone core. mdpi.com

Another common approach utilizes triethyl orthoformate. For instance, the condensation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with triethyl orthoformate produces intermediate methanimidate derivatives. These intermediates can be subsequently treated with hydrazine (B178648) hydrate (B1144303) to form 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net If the precursor is an aminothiophene-2-carboxamide, reaction with triethyl orthoformate directly yields the pyrimidine-4(3H)-one derivative. researchgate.net

Furthermore, the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with various nitriles in the presence of an acid catalyst like hydrochloric acid provides a straightforward route to 4-substituted thieno[2,3-d]pyrimidine derivatives. tubitak.gov.trresearchgate.net This highlights the versatility of the carboxamide functional group in building the pyrimidine ring. The reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde (B43269) and a primary amine under Mannich conditions represents another pathway to construct the thieno[2,3-d]pyrimidine system, specifically leading to hexahydrothieno[2,3-d]pyrimidines. nih.gov

The following table summarizes various synthetic approaches to thieno[2,3-d]pyrimidine derivatives starting from 2-aminothiophene analogues.

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| 2-Aminothiophene Precursor | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| 2-Amino-3-ethoxycarbonylthiophene | Formamide | 3H-Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formic Acid | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | mdpi.com |

| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | 1. Triethyl orthoformate2. Hydrazine hydrate | 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |

| Aminothieno[2,3-b]pyridine-2-carboxamide | Triethyl orthoformate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |

| 2-Aminothiophene-3-carboxamide | Nitriles / HCl | 4-Substituted Thieno[2,3-d]pyrimidine | tubitak.gov.tr |

Formation of Other Annulated Thiophene Systems

Beyond the extensively studied thienopyrimidines, 2-aminothiophenes are pivotal starting materials for a diverse range of other fused heterocyclic systems. semanticscholar.org These annulation reactions are crucial for creating novel molecular architectures for various applications.

Thieno[2,3-b]pyridines: This scaffold can be constructed from different precursors. One method involves the reaction of cyanopyridine-2(1H)-thiones with chloroacetonitrile, which refluxing in ethanol with a base like sodium ethoxide yields 3-aminothieno[2,3-b]pyridine-2-carbonitriles. researchgate.net These products themselves are valuable intermediates for further annulation, as seen in the synthesis of pyridothienopyrimidines. researchgate.net

Thieno[2,3-b]pyrroles: The synthesis of the thieno[2,3-b]pyrrole system can be achieved by reacting 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester in the presence of sodium ethoxide. This reaction builds the thiophene ring onto a pre-existing pyrrole (B145914) core. researchgate.net

Thienothiazoles: The general principle for forming a fused thiazole (B1198619) ring involves the condensation of an ortho-aminothiol with an aldehyde or carboxylic acid derivative. organic-chemistry.org By analogy, reacting a 2-aminothiophen-3-thiol with an appropriate C1 synthon would lead to the formation of the thieno[2,3-d]thiazole (B11776972) ring system.

Thienothiophenes: These molecules, containing two fused thiophene rings, are of interest for applications in materials science. nih.gov Synthetic strategies often involve constructing the second thiophene ring onto an existing one. For example, the reaction of a 3-lithiated thiophene with sulfur and subsequent quenching can be a pathway to introduce the necessary functionality for a second ring closure.

The table below outlines synthetic methods for various annulated thiophene systems derived from thiophene precursors.

Table 2: Synthesis of Other Annulated Thiophene Systems

| Target Annulated System | Precursor(s) | Reagent(s) | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Thieno[2,3-b]pyridine | Cyanopyridine-2(1H)-thione | Chloroacetonitrile / Sodium ethoxide | Formation of thiophene ring | researchgate.net |

| Thieno[2,3-b]pyrrole | 5-Chloro-4-formylpyrrole-3-carboxylate | Thioglycolic acid / Sodium ethoxide | Formation of thiophene ring | researchgate.net |

| Thieno[2,3-d]thiazole | 2-Aminothiophen-3-thiol (hypothetical) | Aldehydes / Carboxylic acids | Formation of thiazole ring | organic-chemistry.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on the Thiophene (B33073) Nucleus

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (arenium ion). nih.govstackexchange.com The presence of both an amino group at the C2 position and a hydroxyl group at the C3 position dramatically enhances this reactivity.

The regiochemical outcome of electrophilic substitution on the 2-Aminothiophen-3-ol ring is directed by the combined electronic effects of the -NH₂ and -OH groups. Both are strong activating groups, donating electron density to the thiophene ring via the resonance effect (+R or +M) and, to a lesser extent, withdrawing electron density via the inductive effect (-I) due to the electronegativity of nitrogen and oxygen. The resonance effect, however, is dominant.

Amino Group (-NH₂) at C2: This group strongly activates the thiophene ring. By donating its lone pair of electrons, it increases the electron density primarily at the C3 and C5 positions. In monosubstituted 2-aminothiophenes, electrophilic attack is heavily favored at the C5 position. nih.gov

Hydroxyl Group (-OH) at C3: This group also strongly activates the ring, directing electrophiles to its ortho (C2, C4) and para (C5) positions.

When both groups are present, their directing effects are cooperative. The C5 position is strongly activated by both the 2-amino group (para-directing) and the 3-hydroxyl group (para-directing). The C4 position is activated by the 3-hydroxyl group (ortho-directing). The C2 and C3 positions are already substituted.

Therefore, electrophilic attack is predicted to occur predominantly at the C5 position, which benefits from the synergistic electron-donating resonance effects of both substituents. This position is the most nucleophilic center on the ring. Attack at C4 is a secondary possibility but is generally less favored than attack at the alpha-position (C5) of a thiophene ring, which leads to a more stabilized cationic intermediate. stackexchange.comresearchgate.net

| Position | Activating Influence from C2-NH₂ | Activating Influence from C3-OH | Predicted Reactivity |

|---|---|---|---|

| C4 | Weak (meta) | Strong (ortho) | Possible, but secondary site |

| C5 | Strong (para) | Strong (para) | Primary site of attack |

Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution used to form new carbon-carbon bonds. wikipedia.org

Mechanism of Friedel-Crafts Alkylation: The alkylation of this compound involves the generation of an electrophile, typically a carbocation, from an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).

Formation of Electrophile: The Lewis acid coordinates with the alkyl halide, facilitating the departure of the halide ion and forming a carbocation (or a carbocation-like complex). libretexts.org

Nucleophilic Attack: The highly activated thiophene ring, acting as a nucleophile, attacks the carbocation. The attack occurs preferentially at the C5 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base (e.g., AlCl₄⁻) removes the proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the 5-alkyl-2-aminothiophen-3-ol product.

A significant challenge in Friedel-Crafts reactions with substrates containing amino groups is the potential for the Lewis acid to coordinate with the basic nitrogen atom of the amino group. This interaction deactivates the ring towards electrophilic substitution. libretexts.org Therefore, protection of the amino group (e.g., as an acetamide) is often necessary before carrying out the reaction.

Mechanism of Friedel-Crafts Acylation: The acylation mechanism is similar to alkylation but utilizes an acyl halide or anhydride (B1165640) to introduce an acyl group.

Formation of Electrophile: The Lewis acid reacts with the acyl halide to form a resonance-stabilized acylium ion, which is the active electrophile.

Nucleophilic Attack: The electron-rich C5 position of the thiophene ring attacks the acylium ion, forming a sigma complex.

Deprotonation: The aromatic ring is regenerated by the loss of a proton from the C5 position, yielding a 5-acyl-2-aminothiophen-3-ol.

Unlike alkylation, acylation does not suffer from carbocation rearrangements, and the resulting ketone product is deactivated, preventing polyacylation. wikipedia.org However, more than a stoichiometric amount of the Lewis acid is required because it complexes with the product ketone. The same issue of Lewis acid coordination with the amino group applies.

An example of a related reaction is the site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones, which proceeds without a catalyst and attacks the C3 position, demonstrating the high nucleophilicity of activated aminothiophene rings. nih.gov

Nucleophilic Reactivity and Intermolecular Processes

The amino and hydroxyl groups of this compound also confer nucleophilic character to the molecule, allowing for a range of reactions at these sites.

The lone pair of electrons on the nitrogen atom of the C2-amino group makes it a potent nucleophilic center. It can readily participate in reactions with various electrophiles.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides (e.g., acetic anhydride) to form the corresponding amides (e.g., 2-acetamido-thiophen-3-ol). This transformation is often used as a protecting strategy for the amino group. nih.gov

Alkylation: Reaction with alkyl halides can lead to N-alkylation, forming secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the primary amino group into a diazonium salt. Thiophene diazonium salts can then be used in coupling reactions to form azo dyes. sapub.org

Nucleophilic aromatic substitution (SₙAr) on the thiophene ring is generally difficult. This type of reaction requires the presence of two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂ or -CN) to activate the ring towards nucleophilic attack. researchgate.net

The this compound molecule lacks both of these features. The substituents (-NH₂ and -OH) are strongly electron-donating, which deactivates the ring for SₙAr by increasing its electron density. Therefore, direct nucleophilic attack on the thiophene ring carbons of this compound is not a favorable process under standard conditions.

The adjacent positioning of the amino and hydroxyl groups at C2 and C3 provides an ideal setup for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This is a common and powerful strategy for building molecular complexity from substituted 2-aminothiophenes. semanticscholar.orgnih.gov

For instance, 2-aminothiophene-3-carboxylic acid esters or nitriles are widely used precursors for the synthesis of thieno[2,3-d]pyrimidines. nih.govnih.gov By analogy, this compound can be expected to serve as a precursor for thieno[2,3-d]oxazoles . The reaction would likely proceed by condensation with a suitable one-carbon electrophile (such as a carboxylic acid, orthoester, or phosgene (B1210022) equivalent).

Plausible Cyclization Mechanism to form a Thieno[2,3-d]oxazole:

N-Acylation/Activation: The more nucleophilic amino group attacks an electrophilic carbonyl compound (e.g., formamide (B127407) or an acid chloride).

Intramolecular Nucleophilic Attack: The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the newly formed amide or related intermediate.

Dehydration/Cyclization: Elimination of a water molecule results in the formation of the fused aromatic oxazole (B20620) ring, yielding the stable thieno[2,3-d]oxazole system.

Such cyclization reactions are valuable for creating complex scaffolds with potential biological and pharmacological activities. nih.govsemanticscholar.org

Pericyclic Reactions and Rearrangement Studies

Electrocyclic Processes and Cycloaddition Reactions

There is no specific literature detailing the involvement of this compound in electrocyclic reactions or its use as a diene or dienophile in cycloaddition reactions. While pericyclic reactions are a well-established class of reactions in organic chemistry, their application to this particular substrate has not been reported. wikipedia.orglibretexts.org

Radical Chemistry and Oxidation-Reduction Pathways

The radical chemistry of this compound, including its behavior in oxidation-reduction pathways and the characterization of any resulting radical intermediates, remains an unexplored area of research. General studies on thiol oxidation exist, but these have not been specifically applied to this compound.

Advanced Mechanistic Investigations

Quantum Chemical Calculations for Reaction Pathway Mapping

While quantum chemical calculations are powerful tools for mapping reaction pathways, nih.gov such studies specifically modeling the reactivity of this compound are not found in the literature. Existing computational studies on the 2-aminothiophene scaffold focus on derivatives with different substitution patterns. acs.orgnih.govsemanticscholar.org

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms. rsc.orgnih.gov However, no studies have been published that focus on trapping, isolating, or spectroscopically characterizing reactive intermediates formed from this compound during chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 2 Aminothiophen 3 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including derivatives of 2-aminothiophen-3-ol. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous assignment of the molecular structure.

One-dimensional (1D) NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural characterization of this compound derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-aminothiophene derivatives, characteristic signals include those from the amino group (-NH₂), the hydroxyl group (-OH), and protons on the thiophene (B33073) ring and any substituents. For instance, in a substituted benzothieno[2,3-d]pyrimidinone derivative, the amino group protons (NH₂) appear as a singlet at 5.8 ppm, while aromatic protons appear as doublets at 8.1 and 8.2 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For a 3-amino-2-mercapto-5-methyl-5,6,7,8-tetrahydro-benzo mdpi.comresearchgate.net thieno[2,3-d]pyrimidin-4(3H)-one, the carbon signals appear across a wide range, with aliphatic carbons at lower chemical shifts (e.g., 21.51 ppm for a methyl group) and carbons in the heterocyclic and aromatic systems at higher chemical shifts (e.g., 113.98 to 167.87 ppm). nih.gov

The following table summarizes representative ¹H and ¹³C NMR data for a 2-aminothiophene derivative.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | 1.03 (d, J = 6.44 Hz) | 21.51 (q) |

| CH (aliphatic) | 1.38 (m) | 28.10 (d) |

| CH₂ (aliphatic) | 1.81 (m) | 24.13 (t) |

| CH (aliphatic) | 2.23 (dd, J = 10.0, 7.4 Hz) | - |

| CH₂ (aliphatic) | 2.62 (m) | 30.86 (t) |

| CH₂ (aliphatic) | 3.06 (dd, J = 13.0, 4.0 Hz) | 33.55 (t) |

| CH (thiophene) | 5.74 (s) | - |

| CH (thiophene) | 6.38 (s) | - |

| CH (thiophene) | 7.03 (s) | - |

| C (thiophene) | - | 113.98 (s) |

| C (thiophene) | - | 124.88 (s) |

| C (thiophene) | - | 129.62 (s) |

| C=O | - | 167.87 (s) |

| C (heterocycle) | - | 154.45 (s) |

| C (heterocycle) | - | 159.50 (s) |

| Data corresponds to the hydrate (B1144303) form of 3-amino-2-mercapto-5-methyl-5,6,7,8-tetrahydro-benzo mdpi.comresearchgate.net thieno[2,3-d]pyrimidin-4(3H)-one in DMSO-d₆. nih.gov |

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for piecing together fragments of a molecule by establishing proton-proton connectivity within spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This provides unambiguous one-bond ¹H-¹³C correlations, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining the stereochemistry and conformation of molecules.

Together, these 2D NMR methods provide a comprehensive picture of the molecular structure of this compound derivatives, enabling the complete and accurate assignment of all ¹H and ¹³C signals. science.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.com

For this compound and its derivatives, key functional groups that can be identified include:

O-H Stretch (Alcohol): A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹.

N-H Stretch (Amine): Primary amines (R-NH₂) show two bands in the 3300-3500 cm⁻¹ region, which are generally sharper than the O-H band. libretexts.orgpressbooks.pub Secondary amines show a single band in this region.

C=C Stretch (Thiophene Ring): Aromatic and heteroaromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-S Stretch (Thiophene Ring): This vibration usually gives rise to weaker absorptions in the fingerprint region.

In the IR spectrum of a complex 2-aminothiophene derivative, multiple bands are observed, such as those at 3658.11, 3279.65, and 3231.38 cm⁻¹, which can be attributed to N-H or O-H stretching vibrations, and a strong band at 1644.23 cm⁻¹, likely corresponding to a carbonyl (C=O) group in that specific derivative. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides highly accurate mass measurements, often to four or more decimal places. msesupplies.comalgimed.com This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). nih.gov

For derivatives of this compound, HRMS can be used to:

Confirm the molecular formula of a newly synthesized compound.

Identify unknown metabolites or degradation products.

Elucidate fragmentation pathways to support structural assignments.

For example, in the analysis of a 2-aminothiophene derivative with the expected formula C₁₁H₁₃N₃OS₂, the calculated mass is 267.1. HRMS analysis using electrospray ionization (ESI) can confirm this by finding ions corresponding to [M - H]⁺ at m/z 266.2 and [M + H]⁺ at m/z 268.1, validating the proposed structure. nih.gov

X-ray Crystallography for Solid-State Structural Characterization

The crystal structures of several 2-aminothiophene derivatives have been determined. mdpi.com For example, (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone crystallizes in the orthorhombic space group Pna2₁, while (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (B116843) crystallizes in the monoclinic P2₁/c space group. researchgate.net In both structures, a key feature is an intramolecular N-H···O hydrogen bond that forms a six-membered ring, significantly influencing the molecular conformation. mdpi.comresearchgate.net

The table below presents crystallographic data for two 2-aminothiophene derivatives.

| Parameter | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 9.2080(4) | 10.6092(8) |

| b (Å) | 14.0485(7) | 10.8355(8) |

| c (Å) | 10.3826(6) | 11.1346(9) |

| **β (°) ** | 90 | 98.643(6) |

| Data obtained from X-ray diffraction analysis. mdpi.comresearchgate.net |

X-ray crystallography allows for the precise determination of molecular conformation through the calculation of torsion (dihedral) angles. These angles describe the rotation around a chemical bond and define the spatial relationship between different parts of the molecule.

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

In a study of (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, this intramolecular N–H···O hydrogen bond was observed to create a six-membered ring that is roughly coplanar with the thiophene ring. mdpi.com A similar, almost perfectly coplanar ring system was found in (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. mdpi.comresearchgate.net The presence of these intramolecular interactions is a recurring motif in this class of compounds.

Beyond the prominent N–H···O hydrogen bonds, other weaker non-covalent interactions also play a role in stabilizing the molecular structure. In methyl-3-aminothiophene-2-carboxylate, for instance, an intramolecular N–H···O=C hydrogen bond results in an S(6) graph set motif. mdpi.com Computational studies, including reduced density gradient (RDG) analysis, can further elucidate these interactions, distinguishing between strong hydrogen bonds and weaker van der Waals interactions within the molecule. mdpi.com

Investigation of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound derivatives is primarily governed by a network of intermolecular hydrogen bonds and other non-covalent interactions, which dictate the formation of supramolecular structures. nih.gov A common feature in the crystal lattice of these compounds is the presence of intermolecular N–H···O hydrogen bonds. mdpi.comresearchgate.net These bonds often link molecules into infinite chains. For example, in the crystal structures of (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, intermolecular N–H···O bonds connect the molecules in infinite chains along a unit cell axis of approximately 10 Å. mdpi.comresearchgate.net

In addition to N–H···O interactions, other types of hydrogen bonds can also be significant. In the crystal structure of 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, both N—H⋯N and N—H⋯O intermolecular hydrogen bonds are observed. nih.gov The combination of these interactions creates a two-dimensional supramolecular network, contributing to the cohesion of the crystal. nih.gov

The interplay of these diverse intermolecular forces—ranging from strong hydrogen bonds to weaker van der Waals contacts—is crucial in determining the final crystal structure and properties of this compound derivatives.

Interactive Data Table: Hydrogen Bonding Parameters in 2-Aminothiophene Derivatives

| Compound | Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | Intramolecular | N-H···O | - | - | - | - |

| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | Intramolecular | N-H···O | - | - | - | - |

| Methyl-3-aminothiophene-2-carboxylate | Intermolecular | N-H···O | - | - | - | - |

| Methyl-3-aminothiophene-2-carboxylate | Intermolecular | N-H···N | - | - | - | - |

| 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Intermolecular | N-H···N | 0.86 | 2.38 | 3.230(3) | 170 |

| 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Intermolecular | N-H···O | 0.86 | 2.15 | 2.992(3) | 166 |

Note: Specific bond lengths and angles are provided where available in the cited literature. The presence of an interaction is noted even if precise numerical data is not specified in the source.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure and properties of molecules. For 2-Aminothiophen-3-ol, these calculations offer a detailed picture of its geometry, electronic landscape, and potential reactivity. Common approaches involve hybrid functionals like B3LYP, which have shown a good balance of accuracy and computational cost for organic molecules. rsc.orgresearchgate.netnih.gov

| Parameter | Typical Methodologies | Basis Sets |

| Geometry Optimization | DFT (e.g., B3LYP, PBE0, M06-2X), Ab initio (e.g., MP2) | Pople (e.g., 6-311G(d,p)), Dunning (e.g., aug-cc-pVTZ) |

| Electronic Properties | DFT (B3LYP), TD-DFT | 6-311++G(d,p), def2-TZVP |

| Spectroscopic Prediction | DFT with GIAO method (NMR), DFT (Vibrational Frequencies) | 6-311++G(d,p), cc-pVDZ |

| Reaction Pathways | DFT (e.g., M06-2X, ωB97X-D) | aug-cc-pV(T+d)Z |

This table outlines common computational methods and basis sets applied to study thiophene (B33073) derivatives, which are directly applicable to this compound.

The first step in computationally characterizing this compound is to determine its most stable three-dimensional structure through geometry optimization. Using DFT methods, researchers can calculate the molecular geometry that corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. nih.gov

Conformational analysis, often performed using ab initio or DFT methods, explores the rotational barriers around single bonds, such as the C-O and C-N bonds. rsc.org For this compound, this would reveal the energy landscape associated with the orientation of the -OH and -NH2 groups, confirming the stability of the hydrogen-bonded conformer over others.

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. chemijournal.com

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. For this compound, the HOMO is expected to be delocalized over the electron-rich thiophene ring, with significant contributions from the lone pairs of the sulfur and nitrogen atoms. mdpi.com

LUMO: The LUMO is the lowest energy orbital that can accept an electron. It is typically distributed across the π-conjugated system of the thiophene ring. mdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. mdpi.comchemijournal.com A smaller gap suggests the molecule is more easily excitable and more chemically reactive. mdpi.com DFT calculations on similar thiophene structures have shown HOMO-LUMO gaps in the range of 4-5 eV. mdpi.comresearchgate.net

Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial atomic charges on each atom. In this compound, this would quantify the electron density, showing negative charges concentrated on the electronegative oxygen, nitrogen, and sulfur atoms, and positive charges on the hydrogen atoms and certain carbon atoms. This information helps identify potential sites for electrophilic and nucleophilic attack. chemijournal.com

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound. DFT calculations can model the entire reaction coordinate from reactants to products, identifying all intermediates and transition states (TS). chemrxiv.orgacs.org

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and often show excellent correlation with experimental data, aiding in the assignment of complex spectra. idc-online.com For this compound, this would help assign the signals for the thiophene ring protons and carbons, as well as those of the substituent groups.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. mdpi.comresearchgate.net DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are effective for this purpose. mdpi.com The calculations provide the frequency and intensity of each vibrational mode (e.g., O-H stretch, N-H stretch, C-S stretch), which can be directly compared to an experimental IR or Raman spectrum to confirm the molecular structure. mdpi.com Due to the harmonic approximation, calculated frequencies are often systematically higher than experimental ones, and a scaling factor is typically applied to improve agreement. iu.edu.sa

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would involve solving Newton's equations of motion for every atom in the system. researchgate.netrsc.org

This technique allows for the exploration of the molecule's conformational space by observing how it flexes, bends, and rotates at a given temperature. It provides detailed information on the stability and lifetime of the intramolecular hydrogen bond and can reveal other accessible conformations. Furthermore, MD simulations are crucial for studying intermolecular interactions, such as the hydrogen bonding network formed between this compound and surrounding solvent molecules, which is critical for understanding its solubility and behavior in solution. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. mdpi.comtubitak.gov.tr For this compound and its derivatives, a QSRR model could be developed to predict a specific reaction rate or equilibrium constant.

The process involves calculating a set of molecular descriptors for a series of related compounds using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov Statistical methods, such as multiple linear regression, are then used to create an equation that links these descriptors to the experimentally measured reactivity. Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical properties. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

2-Aminothiophen-3-ol as a Versatile Building Block in Complex Organic Synthesis

The 2-aminothiophene core is a well-established versatile building block in organic synthesis, largely owing to the highly efficient Gewald reaction, which allows for the straightforward construction of polysubstituted thiophenes. arkat-usa.orgnih.gov These structures serve as key intermediates for a wide range of biologically active compounds and functional materials. researchgate.net

Precursor for Diverse Polyfunctionalized Heterocyclic Scaffolds

Generally, 2-aminothiophenes are prized precursors for fused heterocyclic systems like thienopyrimidines, thienopyrroles, and thienodiazepines. semanticscholar.orgtubitak.gov.tr The amino group at the C-2 position and the substituent at the C-3 position provide two reactive handles for subsequent cyclization reactions. For instance, 2-aminothiophene-3-carboxamides are frequently used to synthesize thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr However, specific examples detailing the use of This compound as a direct precursor for such diverse polyfunctionalized heterocyclic scaffolds are not prominent in the available scientific literature. The reactivity of the hydroxyl group, while potentially useful, has not been documented in this context to the same extent as other functional groups.

Synthons for the Development of Novel Organic Molecules

As synthons, 2-aminothiophene derivatives offer a robust platform for developing novel molecules, particularly in medicinal chemistry. researchgate.net The term synthon refers to a conceptual unit within a molecule that aids in the planning of a chemical synthesis. While the broader class of 2-aminothiophenes is widely regarded for its utility as synthons, specific research detailing the synthetic strategies and novel molecular frameworks derived explicitly from This compound is limited.

Exploration of this compound Derivatives in Catalysis Research

The incorporation of heteroatoms like nitrogen and sulfur makes thiophene (B33073) derivatives interesting candidates for ligand development in catalysis.

Development of Ligands for Transition Metal Catalysis

Thiophene-based structures can coordinate with transition metals, and their derivatives have been explored as ligands in various catalytic reactions. researchgate.net The nitrogen and sulfur atoms can act as coordination sites. For example, complexes of transition metals with ligands containing pyridine and thiophene carboxamide moieties have been synthesized and studied. nih.gov However, there is a lack of specific studies focusing on the development and application of ligands derived directly from This compound for transition metal catalysis. The potential of the amino and hydroxyl groups in conjunction with the thiophene sulfur to form chelating ligands has not been extensively reported.

Investigation of Organocatalytic Properties

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While amino acids and other bifunctional molecules are common organocatalysts, the investigation into the organocatalytic properties of This compound or its derivatives appears to be a nascent or undocumented area of research.

Advanced Materials Science Applications

Thiophene-based compounds are cornerstones of materials science, known for their applications in conductive polymers, dyes, and organic electronics. researchgate.net The electronic properties of the thiophene ring are readily tunable through substitution. While there are reports on 3-hydroxy-thiophene derivatives in a general sense, specific research that isolates and discusses the application of This compound in advanced materials is not readily found. The influence of the specific combination of a 2-amino and a 3-hydroxy group on the electronic and photophysical properties relevant to materials science has not been a focus of published research.

Components in Organic Electronics (e.g., Organic Solar Cells, Electroluminescent Materials)

While direct applications of this compound in organic electronics are not yet extensively documented, the foundational role of thiophene-based polymers in this field is well-established. Polythiophenes are recognized for their excellent charge transport capabilities and environmental stability, making them prime candidates for use as electron donor materials in organic solar cells (OSCs). mdpi.com The performance of these materials can be finely tuned through chemical modification. mdpi.com

The structure of this compound offers several strategic advantages for its potential use as a monomer in the synthesis of advanced conductive polymers for organic electronic devices. The amino (-NH2) and hydroxyl (-OH) groups can serve as reactive sites for polymerization, allowing for its incorporation into various polymer backbones. These functional groups also provide opportunities for postsynthetic modification, enabling the fine-tuning of the resulting polymer's electronic and physical properties. For instance, the electron-donating nature of the amino group could enhance the hole-transporting characteristics of the derived polymer, a crucial factor in the efficiency of organic solar cells.

In the context of organic solar cells, the development of new donor polymers with tailored properties is a key area of research. The table below illustrates the typical performance of a well-studied polythiophene derivative, P3HT, in an organic solar cell, providing a benchmark for the potential development of new materials derived from monomers like this compound.

Table 1: Photovoltaic Performance of a P3HT-based Organic Solar Cell

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 1.15% |

| Open-Circuit Voltage (Voc) | 0.58 V |

| Short-Circuit Current (Jsc) | 5.89 mA/cm² |

| Fill Factor (FF) | 0.34 |

Data for a P3HT:PC71BM device. mdpi.com

Furthermore, amorphous thiophene derivatives have been investigated as potential electroluminescent materials. The incorporation of monomers like this compound could lead to the synthesis of polymers with amorphous morphologies, which can be beneficial for achieving uniform thin films and high-quality emissive layers in organic light-emitting diodes (OLEDs).

Research into Non-Linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The key to achieving a high NLO response in organic molecules is typically the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, leading to a non-centrosymmetric charge distribution.

The this compound molecule possesses intrinsic features that make it a promising candidate for the synthesis of NLO materials. The thiophene ring provides a π-conjugated system, while the amino group can act as an effective electron donor. By chemically modifying the hydroxyl group or other positions on the thiophene ring with an electron-accepting moiety, it would be possible to create a classic donor-π-acceptor (D-π-A) structure, which is a well-established design principle for NLO chromophores.

Research on related thiophene derivatives has demonstrated the potential of this heterocyclic system in NLO applications. For example, certain thieno[2,3-b]thiophene derivatives have been shown to exhibit high third-order nonlinear susceptibility (χ(3)). The table below presents the NLO properties of a representative organic thin film based on a thiophene derivative, showcasing the potential of this class of materials.

Table 2: Non-Linear Optical Properties of a Thiophene Derivative Thin Film

| Parameter | Value |

| Non-linear Refractive Index (n₂) | 2.85 x 10⁻¹⁰ esu |

| Third-order NLO Susceptibility (χ(3)) | 1.90 x 10⁻¹¹ esu |

Data for a specific thieno[2,3-b]thiophene derivative.

The synthesis of polymers incorporating this compound as a monomeric unit could lead to materials with a macroscopic NLO response. The ability to align the NLO-active monomer units within the polymer matrix would be crucial for maximizing the second-order NLO effects.

Integration into Photonic Polymers

The development of photonic polymers, which are materials designed to control and manipulate light, is a rapidly advancing field. The properties of these polymers, such as their refractive index, birefringence, and optical transparency, are determined by their chemical structure and molecular organization.

This compound represents a versatile building block for the synthesis of novel photonic polymers. The presence of two distinct functional groups, amino and hydroxyl, allows for a variety of polymerization strategies. For instance, these groups can be used to incorporate the thiophene unit into polyester or polyurethane backbones, thereby creating hybrid materials that combine the electronic properties of the thiophene ring with the processability and mechanical properties of the host polymer.

The high polarizability of the sulfur atom and the extended π-system of the thiophene ring can contribute to a high refractive index in the resulting polymers, a desirable property for applications such as waveguides and photonic crystals. Furthermore, the functional groups on this compound could be used to attach chromophores or other photoactive moieties to the polymer backbone, leading to materials with tailored light-emitting or light-absorbing properties.

While the direct integration of this compound into photonic polymers is an area that requires further exploration, the synthesis of novel copolymers based on thiophene derivatives is an active field of research. The table below shows a comparison of the optical band gaps of a standard polythiophene (P3HT) and a copolymer incorporating a tetrathienylthiophene unit, illustrating how the modification of the polymer backbone can tune the optical properties.

Table 3: Optical Properties of Thiophene-Based Polymers

| Polymer | Optical Band Gap (eV) |

| P3HT | 2.21 |

| TTT-co-P3HT | 2.32 |

Data obtained from solutions in chlorobenzene.

The ability to synthesize new polymers with precisely controlled optical properties by incorporating monomers like this compound opens up possibilities for the development of next-generation photonic materials.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminothiophen-3-ol, and how do reaction parameters influence yield?

- Methodological Answer : Two primary methods are documented:

- Method A : Using sodium sulfide nonahydrate (Na₂S·9H₂O) with 2-chloronitrobenzene in aqueous reflux (8 hours). Acidification with glacial acetic acid yields 48.5% after ether extraction.

- Method B : Sodium disulfide (Na₂S₂) generated in situ with sublimed sulfur in 50% alcohol reflux (9–10 hours), yielding 51.5%.

- Key Variables : Reflux duration, acid addition rate (critical for preventing side reactions), and solvent purity. Prolonged reflux in Method B enhances sulfur incorporation, improving yield marginally .

- Data Table :

| Method | Reagent | Solvent | Reflux Time | Yield |

|---|---|---|---|---|

| A | Na₂S·9H₂O | Water | 8 hours | 48.5% |

| B | Na₂S₂ | 50% Alcohol | 10 hours | 51.5% |

Q. What spectroscopic techniques are recommended to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to identify thiophene ring protons (δ 6.5–7.5 ppm) and amine protons (δ 3.0–5.0 ppm).

- IR : Stretching frequencies for -NH₂ (~3350 cm⁻¹) and -OH (~3200 cm⁻¹) groups.

- Mass Spectrometry : Molecular ion peak (m/z ~125 for C₄H₅NOS) and fragmentation patterns.

- Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; Category 2A eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation (GHS H319).

- Spill Management : Neutralize with inert adsorbents; avoid water release (prevents environmental contamination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer :

- Parameter Analysis : Compare reagent purity (e.g., Na₂S·9H₂O hydration state), reflux temperature gradients, and acidification efficiency.

- Statistical Design : Use factorial experiments to isolate variables (e.g., DOE to optimize acetic acid addition rate).

- Analytical Validation : Employ HPLC to quantify byproducts (e.g., 2-chloroaniline) that reduce yield .

Q. What mechanistic insights explain the formation of this compound from 2-chloronitrobenzene?

- Methodological Answer :

- Proposed Pathway :

Reduction : Na₂S reduces nitro group to -NH₂.

Nucleophilic Substitution : Sulfide ion attacks chloro position, forming thiophene ring.

Acidification : Protonation stabilizes the product.

- Intermediate Tracking : Use LC-MS to detect transient species like 2-chloroaniline, which competes with product formation .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess frontier molecular orbitals (HOMO-LUMO gaps predict electrophilic/nucleophilic sites).

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to model reaction kinetics.

- Validation : Compare computed activation energies with experimental Arrhenius plots .

Data Contradiction and Quality Assurance

Q. How should researchers address discrepancies in spectral data for this compound across literature sources?

- Methodological Answer :

- Reference Standards : Use NIST-certified spectra for calibration.

- Sample Purity : Ensure >95% purity via recrystallization (e.g., ether/hexane mixtures).

- Collaborative Studies : Cross-validate data with independent labs using identical instrumentation .

Literature and Resource Guidance

Q. What databases provide reliable physicochemical data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。